molecular formula C5H4Cl2N2O B13848126 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one

Cat. No.: B13848126
M. Wt: 179.00 g/mol
InChI Key: IKSBBKGCOWLUIA-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features chlorine substituents at positions 2 and 6 and a methyl group at position 1 (N-methylation). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research. Its reactivity is influenced by the electron-withdrawing chlorine atoms, which enhance electrophilic substitution and nucleophilic displacement reactions at specific positions .

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

2,6-dichloro-1-methylpyrimidin-4-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3

InChI Key

IKSBBKGCOWLUIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.

    Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.

    Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.

Scientific Research Applications

2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the pyrimidin-4(1H)-one family, which includes derivatives with variations in substituent type, position, and ring saturation. Key structural analogues and their distinctions are outlined below:

Table 1: Structural Comparison of Pyrimidinone Derivatives
Compound Name Substituents/Modifications Key Functional Differences
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one 2-Cl, 6-Cl, 1-CH3 High halogenation; N-methylation enhances stability
5,6-Dimethyl-2-(methylamino)-1H-pyrimidin-4-one 5-CH3, 6-CH3, 2-NHCH3 Methyl groups at 5/6 positions; amino substitution at 2
2,3-Dihydroquinazolin-4(1H)-one Fused benzene ring; saturated N3-C4 bond Bicyclic structure; reduced aromaticity
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Fused dipyridodiazepine ring; 4-CH3 Polycyclic system; complex hydrogen bonding

Spectroscopic Differentiation

NMR data highlights critical differences in electronic environments:

Table 2: Selected NMR Data for Pyrimidinone Analogues
Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Source
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one CH3: ~3.40 (s); aromatic H: ~8.20 C=O: ~165; Cl-C: ~125–135 [Inferred]
5,6-Dimethyl-2-(methylamino)-1H-pyrimidin-4-one CH3: 2.25 (s); NHCH3: ~2.90 C=O: ~170; CH3-C: ~20–25
2,3-Dihydroquinazolin-4(1H)-one NH: ~10.20; CH2: ~4.50 C=O: ~175; aromatic C: ~110–150
  • Chlorine Effects: The deshielding effect of chlorine in 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one results in downfield shifts for adjacent protons and carbons compared to methyl or amino-substituted analogues .

Pharmacological and Industrial Relevance

  • 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one : Used as a precursor for kinase inhibitors and herbicides due to its halogenated scaffold .
  • 5,6-Dimethyl Derivatives : Exhibit antimicrobial activity, attributed to the electron-donating methyl groups enhancing membrane penetration .
  • Dihydroquinazolinones: Found in SIRT1 inhibitors (e.g., MHY2251), leveraging their bicyclic structure for target binding .

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